N-[(1-phenylethyl)carbamoyl]valine
Description
N-[(1-phenylethyl)carbamoyl]valine is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to the L-valine amino acid
Properties
IUPAC Name |
(2S)-3-methyl-2-(1-phenylethylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(13(17)18)16-14(19)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,17,18)(H2,15,16,19)/t10?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWORGWTVTYVFD-KFJBMODSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylethyl)carbamoyl]valine typically involves the reaction of L-valine with 1-phenylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylethyl)carbamoyl]valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carbamoyl group.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-phenylethyl)carbamoyl]valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-carbamoyl-2-phenylethyl) butyramide
- N-(1-carbamoyl-2-phenylethyl) acetamide
Uniqueness
N-[(1-phenylethyl)carbamoyl]valine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-[(1-phenylethyl)carbamoyl]valine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and receptor interactions. This article examines the biological activity of this compound, drawing on various studies and findings.
Overview of this compound
This compound is an N-acylamide derivative, which is a class of compounds known for their diverse biological functions. These compounds can influence various physiological processes, including inflammation, metabolism, and cell signaling.
The biological activity of N-acylamides like this compound can be attributed to their interaction with specific receptors and enzymes in the body. Key mechanisms include:
- G-protein-coupled receptors (GPCRs) : Many N-acylamides exhibit binding activity to GPCRs, which play critical roles in signal transduction and cellular responses to hormones and neurotransmitters .
- Transient receptor potential (TRP) channels : These channels are involved in sensory perception and can be modulated by N-acylamides, affecting pain sensation and inflammation .
1. Metabolic Regulation
Research indicates that N-acylamides, including this compound, may influence metabolic pathways. For instance, they have been shown to affect lipid metabolism and insulin sensitivity. A specific study highlighted the role of similar compounds in promoting adipocyte differentiation through PPARγ activation, which is crucial for glucose homeostasis .
2. Anti-inflammatory Properties
N-acylamides have demonstrated anti-inflammatory effects in various models. They can modulate the release of pro-inflammatory cytokines and influence immune cell migration. This property is particularly relevant in conditions such as obesity and diabetes, where inflammation plays a significant role .
3. Neuroprotective Effects
Emerging evidence suggests that certain N-acylamides may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This could have implications for neurodegenerative diseases .
Case Study 1: PPARγ Activation
A study focused on a related compound demonstrated that it could activate PPARγ, a key regulator of adipogenesis and glucose metabolism. The compound showed improved insulin-stimulated glucose uptake in adipocytes, suggesting potential therapeutic applications for metabolic disorders .
Case Study 2: Inflammation Modulation
Another investigation revealed that N-acylamides could inhibit the production of inflammatory mediators in macrophages, leading to reduced inflammation in models of chronic inflammatory diseases. This supports the hypothesis that these compounds could be developed as anti-inflammatory agents .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
